Chasmaconitine

Descripción

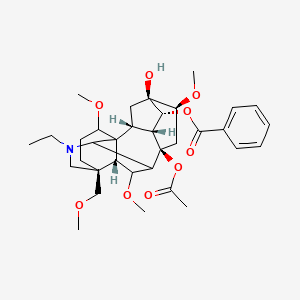

Structure

3D Structure

Propiedades

Fórmula molecular |

C34H47NO9 |

|---|---|

Peso molecular |

613.7 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S,6S,8R,13S,17R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO9/c1-7-35-17-31(18-39-3)14-13-22(40-4)34-21-15-32(38)23(41-5)16-33(44-19(2)36,25(28(34)35)26(42-6)27(31)34)24(21)29(32)43-30(37)20-11-9-8-10-12-20/h8-12,21-29,38H,7,13-18H2,1-6H3/t21-,22?,23+,24-,25?,26?,27-,28?,29-,31+,32+,33-,34?/m1/s1 |

Clave InChI |

SENAVQJHBYGFIW-PXVKFMPLSA-N |

SMILES isomérico |

CCN1C[C@@]2(CCC(C34[C@@H]2C(C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)COC |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)COC |

Origen del producto |

United States |

Isolation and Advanced Structural Characterization of Chasmaconitine

Methodological Approaches for Chasmaconitine Isolation from Natural Sources

The primary natural source of chasmaconitine is the plant species Aconitum chasmanthum, with its presence also reported in Aconitum karakolicum. researchgate.netdaneshyari.comresearchgate.net The isolation of this complex alkaloid from the plant matrix necessitates a multi-step extraction and purification process.

The general procedure commences with the air-drying and powdering of the plant material, typically the roots, where the concentration of alkaloids is highest. This powdered material is then subjected to extraction with a suitable organic solvent, often an alcohol such as methanol (B129727) or ethanol (B145695), to draw out a wide range of secondary metabolites, including the target alkaloid.

Following the initial extraction, a crucial acid-base extraction is employed to selectively separate the alkaloids from other plant constituents. The crude extract is acidified, which protonates the nitrogen-containing alkaloids, rendering them soluble in the aqueous acidic phase. This allows for the removal of neutral and acidic compounds by partitioning with an immiscible organic solvent. Subsequently, the acidic aqueous layer is basified, typically with ammonia, to deprotonate the alkaloids, causing them to precipitate or become extractable into an organic solvent like chloroform (B151607) or dichloromethane.

This crude alkaloidal mixture, containing chasmaconitine among other related compounds, is then subjected to various chromatographic techniques for further purification. Column chromatography is a principal method, utilizing stationary phases such as silica (B1680970) gel or alumina. A gradient elution system with a mixture of solvents, for instance, a gradient of methanol in chloroform, is often used to separate the alkaloids based on their polarity. The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions identified as containing chasmaconitine are collected, combined, and may undergo further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound. nih.gov

Cutting-Edge Spectroscopic Techniques for Chasmaconitine Structural Elucidation

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination

High-resolution mass spectrometry (HR-MS) is a cornerstone technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, it is possible to deduce a unique molecular formula. For chasmaconitine, HR-MS analysis would provide a precise mass measurement, which, when compared with calculated masses for potential elemental compositions, would confirm its molecular formula as C34H47NO9.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Chasmaconitine

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the chasmaconitine molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present. However, due to the complexity of the chasmaconitine structure, these 1D spectra alone are insufficient for a complete assignment.

2D NMR experiments are crucial for establishing the connectivity between atoms. Key 2D NMR techniques employed in the structural elucidation of chasmaconitine would include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton-proton networks within the molecule, helping to piece together fragments of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, enabling the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a key experiment that reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for connecting the fragments identified by COSY and for assigning quaternary carbons (carbons with no attached protons).

Through the careful analysis and integration of data from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all the proton and carbon resonances in the chasmaconitine molecule can be achieved. This forms the basis for determining its planar structure.

Table 1: Representative ¹H and ¹³C NMR Data for Diterpenoid Alkaloids (Illustrative)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations (H → C) |

| 1 | 85.2 | 3.25 (d, 8.5) | C-2, C-11, C-19 |

| 2 | 43.5 | 2.10 (m) | C-1, C-3, C-18 |

| 3 | 72.1 | 4.85 (d, 5.0) | C-1, C-2, C-4, C-18 |

| ... | ... | ... | ... |

| OCH₃ | 56.4 | 3.30 (s) | C-16 |

| OAc | 170.5, 21.3 | - | C-8 |

| OBz | 166.2, 130.5, 129.8, 128.5 | 8.05 (d, 7.5), 7.55 (t, 7.5), 7.45 (t, 7.5) | C-14 |

X-ray Crystallography for Precise Structural Confirmation and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined.

A successful X-ray crystallographic analysis of chasmaconitine would provide unequivocal confirmation of its molecular structure, including the relative stereochemistry of all its chiral centers. Furthermore, by using anomalous dispersion effects, X-ray crystallography can be used to determine the absolute configuration of the molecule, which is the actual spatial arrangement of its atoms. While there are reports on the X-ray crystal structures of related diterpenoid alkaloids, a specific crystallographic study for chasmaconitine was not found in the provided search results.

Confirmation of Chasmaconitine Stereochemistry and Absolute Configuration through Chemical Conversion and Spectroscopic Comparison

In the absence of a definitive X-ray crystal structure, the stereochemistry and absolute configuration of a natural product can often be established through chemical means. This involves converting the molecule of interest into a known compound or a derivative whose stereochemistry has been previously established.

For chasmaconitine, this could involve selective chemical transformations, such as hydrolysis of ester groups or oxidation/reduction of hydroxyl groups, to yield a known aconitine-type alkaloid. If the resulting product is identical to a compound of known absolute configuration, as confirmed by spectroscopic comparison (e.g., NMR, mass spectrometry) and optical rotation measurements, then the stereochemistry of the original molecule can be inferred. However, specific literature detailing such a chemical conversion for the confirmation of chasmaconitine's stereochemistry was not identified in the provided search results. Spectroscopic comparison with closely related, structurally defined alkaloids remains a critical tool in assigning its stereochemical features.

Biosynthetic Pathways and Regulation of Chasmaconitine

Identification of Metabolic Precursors in Diterpenoid Alkaloid Biosynthesis

The biosynthesis of all diterpenoid alkaloids (DAs), including chasmaconitine, originates from universal five-carbon building blocks derived from primary metabolism. These precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Both pathways produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key steps in the formation of the diterpene skeleton are as follows:

Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are condensed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netresearchgate.net

Cyclization to ent-Copalyl Diphosphate (ent-CPP): GGPP is then cyclized by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS), to produce ent-copalyl diphosphate (ent-CPP). nih.govresearchgate.net This intermediate is a critical branch point in the biosynthesis of various diterpenoids. nih.gov

Formation of Diterpene Skeletons: ent-CPP is further converted by class I diterpene synthases, known as kaurene synthase-like (KSL) enzymes, into various diterpene skeletons. nih.gov For the biosynthesis of aconitine-type alkaloids, the key skeletons are atisane-type (e.g., ent-atiserene) and kaurane-type (e.g., ent-kaurene). nih.govresearchgate.net

The C20 atisine-type alkaloids, such as atisine, are considered to be the foundational precursors for the more complex C19-diterpenoid alkaloids like chasmaconitine. nih.gov The biosynthesis of atisine itself involves the incorporation of a nitrogen atom, with studies suggesting that ethanolamine, derived from the decarboxylation of L-serine, is the preferred nitrogen source. researchgate.netnih.gov

The table below summarizes the key metabolic precursors and the enzymes involved in the early stages of diterpenoid alkaloid biosynthesis.

| Precursor/Intermediate | Enzyme | Pathway/Stage |

| Isopentenyl Pyrophosphate (IPP) | Multiple | Mevalonate (MVA) & Methylerythritol Phosphate (MEP) Pathways |

| Dimethylallyl Pyrophosphate (DMAPP) | Isopentenyl Diphosphate Isomerase (IPPI) | Isomerization of IPP |

| Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Diterpene Precursor Formation |

| ent-Copalyl Diphosphate (ent-CPP) | ent-Copalyl Diphosphate Synthase (CPS) | First Cyclization Step |

| ent-Atiserene / ent-Kaurene | Kaurene Synthase-Like (KSL) | Diterpene Skeleton Formation |

| Atisine (C20-Diterpenoid Alkaloid) | Multiple (including aminotransferases) | Precursor to C19-Diterpenoid Alkaloids |

Proposed Enzymatic Cascades and Reaction Mechanisms Leading to Chasmaconitine Formation

The transformation of a C20 atisine-type precursor into a C19 aconitine-type alkaloid like chasmaconitine is a complex process that is not yet fully elucidated. The pathway involves skeletal rearrangement and extensive oxidative modifications. While the specific enzymes responsible for each step in chasmaconitine biosynthesis remain largely uncharacterized, the general enzymatic cascades are proposed based on the structures of the intermediates and known biochemical reactions. researchgate.net

The proposed major stages are:

Skeletal Rearrangement: The C20 atisine skeleton undergoes a rearrangement to form the C19 aconitine (B1665448) core structure. This key step involves the loss of a carbon atom (typically C-20) and the formation of the characteristic N-C-6 bridge. The precise enzymatic mechanism for this transformation is still under investigation.

Oxidative Modifications: Following the formation of the C19 skeleton, a series of extensive oxidative reactions occur. These reactions add multiple hydroxyl groups to the molecule at specific positions, creating a highly oxygenated scaffold. This functionalization is crucial for the subsequent decoration steps. Cytochrome P450 monooxygenases (CYP450s) are heavily implicated in catalyzing these types of hydroxylation reactions in alkaloid biosynthesis. nih.govresearchgate.netdntb.gov.ua

Acylation and Methylation: The hydroxylated C19 intermediate is then "decorated" through acylation and methylation reactions. For chasmaconitine, this includes the addition of an acetyl group and a benzoyl group at specific hydroxyl positions. These reactions are typically catalyzed by acyltransferases, a large family of enzymes that transfer acyl groups from donors like acetyl-CoA or benzoyl-CoA.

The table below outlines the proposed enzymatic reactions required to convert a C20 precursor into chasmaconitine.

| Reaction Type | Proposed Enzyme Family | Function in Chasmaconitine Biosynthesis |

| Skeletal Rearrangement & Oxidation | Unknown / Potentially CYP450s | Conversion of C20 atisine-type skeleton to C19 aconitine-type skeleton. |

| Hydroxylation | Cytochrome P450s (CYP450), 2-Oxoglutarate-Dependent Dioxygenases (2-ODD) | Introduction of multiple hydroxyl groups at specific positions on the C19 core. |

| Acetylation | Acyltransferases (e.g., BAHD family) | Addition of an acetyl group to a hydroxyl function. |

| Benzoylation | Acyltransferases (e.g., BAHD family) | Addition of a benzoyl group to a hydroxyl function. |

| Methylation | Methyltransferases | Addition of methyl groups to nitrogen or oxygen atoms. |

Molecular and Genetic Regulation of Chasmaconitine Biosynthesis in Aconitum Species

The biosynthesis of chasmaconitine is tightly regulated at the molecular and genetic levels. The expression of the genes encoding the biosynthetic enzymes determines the timing, location, and quantity of alkaloid production within the plant. Advances in transcriptomics have allowed for the identification of numerous candidate genes involved in diterpenoid alkaloid biosynthesis in various Aconitum species. nih.gov

By comparing gene expression profiles in different tissues (e.g., roots vs. leaves) or in plants with varying alkaloid content, researchers have identified genes that are co-expressed with the accumulation of these compounds. nih.govnih.gov This approach has successfully pinpointed genes for key enzymes in the upstream pathway, including:

Geranylgeranyl Pyrophosphate Synthase (GGPPS)

ent-Copalyl Diphosphate Synthase (CPS)

Kaurene Synthase-Like (KSL) enzymes

Furthermore, transcriptome analyses have revealed large numbers of candidate genes for the downstream modification steps, such as those encoding CYP450s, 2-oxoglutarate-dependent dioxygenases (2-ODDs), and acyltransferases. nih.gov Although their specific functions in the chasmaconitine pathway have not been confirmed experimentally, their high expression in alkaloid-producing tissues strongly suggests their involvement. For instance, studies have identified dozens of differentially expressed genes annotated as CYP450s and acyltransferases that are potentially involved in the structural modification of the parent alkaloid skeletons. nih.gov

The regulation is complex and can occur at multiple levels, from the transcriptional control of biosynthetic genes to post-translational modification of enzymes, indicating a coordinated network that governs the production of these specialized metabolites.

In Vitro and In Vivo Systems for Studying Chasmaconitine Biosynthesis Pathways

Elucidating the complex biosynthetic pathway of chasmaconitine requires specialized experimental systems to characterize the function of candidate enzymes and validate pathway intermediates. Both in vitro and in vivo approaches have been instrumental in studying the biosynthesis of related alkaloids and provide a framework for future research on chasmaconitine.

In Vitro Systems:

Enzyme Assays: This is a fundamental technique where a candidate gene is expressed in a heterologous system (like E. coli or yeast) to produce a recombinant enzyme. The purified enzyme is then incubated with a putative substrate, and the reaction products are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach has been successfully used to functionally identify several terpene synthases (CPS and KSL) from Aconitum species, confirming their role in producing specific diterpene skeletons. nih.gov

In Vivo Systems:

Plant Tissue Culture: Callus or hairy root cultures of Aconitum species can be established to study biosynthesis in a controlled environment. nih.gov These cultures can be treated with labeled precursors (e.g., using stable isotopes) to trace their incorporation into downstream alkaloids. Elicitors can also be used to stimulate the expression of biosynthetic genes and increase the production of metabolites.

Heterologous Reconstitution: This powerful technique involves expressing multiple candidate genes from the proposed biosynthetic pathway in a host organism that does not naturally produce the compound, such as tobacco (Nicotiana benthamiana) or yeast (Saccharomyces cerevisiae). nih.govnih.gov By co-expressing different combinations of genes, researchers can reconstruct segments of the pathway and identify the function of each enzyme in a living system. This method has been used to produce the diterpenoid alkaloid intermediate atisinium in a heterologous host, paving the way for the eventual reconstruction of more complex alkaloid pathways. nih.govnih.gov

These systems are crucial for moving beyond gene identification to functional characterization, which is the necessary next step to fully unravel the biosynthetic pathway to chasmaconitine.

Chemical Synthesis Strategies and Controlled Chemical Modifications of Chasmaconitine

Retrosynthetic Analysis for the Construction of the Chasmaconitine Polycyclic Scaffold and Related Diterpenoid Alkaloids

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like chasmaconitine. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. For aconitine-type alkaloids, the retrosynthesis typically focuses on disconnecting the complex cage-like structure at strategic bonds to reveal key fragments that can be synthesized independently and then coupled.

Table 1: Key Retrosynthetic Disconnections for Aconitine-Type Alkaloid Scaffolds

| Disconnection Strategy | Key Fragments | Rationale |

|---|---|---|

| Central B-Ring Cleavage | A/F-ring hydrindane and C/D-ring bicyclo[3.2.1]octane | Simplifies the complex hexacyclic core into two major fragments, enabling a convergent synthetic approach. |

The assembly of the intricate polycyclic core of aconitine-type alkaloids is a central theme in their synthesis. One powerful strategy involves a Diels-Alder reaction to construct the initial bicyclo[2.2.2]octane system, which can then undergo a biomimetic Wagner-Meerwein rearrangement to form the characteristic bicyclo[3.2.1]octane core of the aconitine (B1665448) skeleton. nih.gov This bio-inspired approach mimics the natural biosynthetic pathway of these alkaloids. nih.gov

Another key strategy focuses on the direct construction of the bicyclo[3.2.1]octane C/D ring system. rsc.org This can be achieved through various methods, including intramolecular aldol (B89426) reactions or radical cyclizations. The subsequent fusion of the remaining rings often employs reactions like intramolecular Michael additions and further cyclizations to complete the formidable cage structure.

The synthesis of diterpenoid alkaloids like chasmaconitine demands precise control over the numerous stereocenters present in the molecule. The rigid, conformationally constrained nature of the polycyclic system can be exploited to achieve high levels of stereoselectivity. Substrate-controlled reactions are often employed, where the existing stereochemistry of a synthetic intermediate directs the stereochemical outcome of subsequent transformations.

For instance, in the synthesis of the aconitine D-ring, a highly diastereoselective alkynyl Grignard addition to a ketone has been utilized to set a key stereocenter. rsc.org Furthermore, the inherent chirality of starting materials, such as D-glucose, can be used to introduce stereochemical information early in the synthetic sequence, which is then relayed through the subsequent steps. rsc.org Chiral auxiliaries and asymmetric catalysis are also powerful tools for establishing stereocenters with high enantiomeric excess.

Synthetic Approaches to Chasmaconitine and Its Analogues

Building upon the retrosynthetic analysis, various synthetic approaches have been developed for aconitine-type alkaloids, which are directly applicable to chasmaconitine. These approaches often feature convergent fragment couplings and bioinspired transformations.

A highly effective strategy for the total synthesis of complex diterpenoid alkaloids is the convergent coupling of advanced fragments. nih.govnih.govnih.gov This approach has been successfully applied to the synthesis of talatisamine (B1682923). nih.govnih.govnih.gov In this synthesis, a key step involves the 1,2-addition of an organolithium reagent derived from the C/D-ring fragment to an epoxyketone representing the A/F-ring system. nih.gov This is followed by a Lewis acid-catalyzed semipinacol rearrangement to forge the crucial C11-C12 bond and establish the all-carbon quaternary center at C-11. nih.govnih.gov This powerful sequence not only joins the two major fragments but also constructs a key structural feature of the aconitine core in a highly stereocontrolled manner. nih.gov

Table 2: Key Reactions in Fragment Coupling Strategies

| Reaction Type | Purpose | Example |

|---|---|---|

| 1,2-Addition/Semipinacol Rearrangement | Couples two complex fragments and forms a key quaternary center. | Addition of a C/D-ring organolithium to an A/F-ring epoxyketone. nih.gov |

| Radical Cascade Cyclization | Forms multiple rings in a single step. | An N-centered radical cascade to form the E and B rings. proquest.com |

Nature's synthesis of diterpenoid alkaloids often proceeds through a series of elegant and efficient enzymatic transformations. nih.gov Synthetic chemists have drawn inspiration from these biosynthetic pathways to develop powerful synthetic strategies. nih.govnih.gov As mentioned earlier, a key bioinspired transformation is the Wagner-Meerwein rearrangement of a denudatine-type bicyclo[2.2.2]octane skeleton to the aconitine-type bicyclo[3.2.1]octane core. nih.gov This rearrangement is often triggered by the formation of a carbocation at a strategic position.

Modular synthetic strategies allow for the synthesis of a variety of analogues by modifying the individual fragments before the coupling step. This approach is particularly valuable for structure-activity relationship (SAR) studies, as it enables the systematic variation of different parts of the molecule.

Chemical Derivatization and Targeted Structural Transformations of Chasmaconitine

While the total synthesis of chasmaconitine remains an ongoing challenge, the chemical derivatization of naturally isolated C19-diterpenoid alkaloids is a well-established field. These transformations are crucial for probing the structure-activity relationships of these compounds and for developing new analogues with improved pharmacological properties.

The multiple hydroxyl and ester functional groups present in chasmaconitine and related alkaloids provide convenient handles for chemical modification. Standard reactions such as acylation, alkylation, and oxidation can be used to modify these functional groups. For example, the hydroxyl groups can be esterified with various acyl chlorides or anhydrides to produce a library of ester derivatives. The secondary amine in the F-ring can be N-alkylated or N-acylated.

Targeted structural transformations can also be employed to modify the core structure of the alkaloid. For instance, selective oxidation of a secondary alcohol to a ketone can provide a key intermediate for further modifications. The development of selective protecting group strategies is essential for achieving regioselective modifications in these polyfunctional molecules. These derivatization studies are critical for understanding the molecular pharmacology of chasmaconitine and for the design of new therapeutic agents.

Functional Group Interconversions and Ester Hydrolysis Studies

The chemical structure of chasmaconitine, like other aconitine-type alkaloids, is characterized by the presence of two key ester functionalities: an acetyl group at the C8 position and a benzoyl group at the C14 position. The differential reactivity of these two ester groups is a cornerstone of the chemical manipulation of these molecules.

Studies on aconitine, a structural analogue of chasmaconitine, have demonstrated that the ester bond at the C8 position is significantly more labile and susceptible to hydrolysis than the benzoyl ester at C14. nih.govrsc.org This selective hydrolysis is a critical transformation in the traditional processing of Aconitum species, aiming to reduce the toxicity of the constituent alkaloids. nih.gov The process typically involves a stepwise hydrolysis, where the C8-acetate is cleaved first to yield a monoester derivative, which is subsequently hydrolyzed at the C14 position to produce the corresponding alkanolamine alkaloid. doi.org

This established hydrolysis pathway for aconitine provides a strong predictive model for the behavior of chasmaconitine under similar conditions. It is anticipated that the controlled hydrolysis of chasmaconitine would proceed as follows:

Selective Deacetylation at C8: Under mild hydrolytic conditions (e.g., heating in aqueous solution or mild alkaline treatment), the acetyl group at the C8 position of chasmaconitine is expected to be preferentially cleaved. This reaction would result in the formation of a C8-hydroxyl monoester derivative, analogous to benzoylaconine, which is the initial hydrolysis product of aconitine. doi.orgnih.gov

Debenzoylation at C14: More forcing reaction conditions, such as stronger alkaline solutions or prolonged heating, would lead to the hydrolysis of the more resistant benzoyl group at the C14 position. nih.gov This would yield the completely de-esterified chasmaconine, the core alkanolamine structure.

The relative ease of hydrolysis of the C8-acetyl group compared to the C14-benzoyl group can be attributed to steric and electronic factors within the complex diterpenoid skeleton. nih.gov This differential reactivity allows for the selective generation of intermediates with a free hydroxyl group at C8, which can then be used for further chemical modifications.

The following table summarizes the expected products from the stepwise hydrolysis of chasmaconitine, based on the established reactivity of aconitine-type alkaloids.

| Starting Material | Reaction Condition | Major Product |

| Chasmaconitine | Mild Hydrolysis | 8-deacetyl-chasmaconitine |

| 8-deacetyl-chasmaconitine | Strong Hydrolysis | Chasmaconine |

These functional group interconversions, from ester to alcohol, are fundamental steps in preparing a platform of chasmaconitine-derived compounds for further investigation.

Synthesis of Chemically Modified Chasmaconitine Derivatives

The selective hydrolysis of the ester groups on the chasmaconitine scaffold, particularly at the C8 position, unmasks a reactive hydroxyl group that serves as a versatile handle for the synthesis of a variety of chemically modified derivatives. The strategies for creating these derivatives largely draw inspiration from the extensive work done on modifying aconitine and other related diterpenoid alkaloids.

One of the primary approaches to derivatization is the esterification of the newly exposed hydroxyl groups. By reacting the C8-hydroxyl intermediate (8-deacetyl-chasmaconitine) with various acylating agents, a range of novel ester derivatives can be synthesized. This approach has been successfully employed in the semisynthesis of lipo-alkaloids from aconitine, where the C8-hydroxyl group is esterified with various fatty acids. nih.gov It was observed that the introduction of unsaturated fatty acid esters at this position could lead to compounds with significant biological activities. nih.gov

Similarly, for chasmaconitine, a general synthetic scheme for the creation of new ester derivatives would involve:

Selective hydrolysis of the C8-acetyl group of chasmaconitine to yield 8-deacetyl-chasmaconitine.

Esterification of the C8-hydroxyl group with a desired acyl chloride or anhydride (B1165640) in the presence of a suitable base to afford the target C8-ester derivative.

A diverse library of chasmaconitine derivatives can be generated by varying the acylating agent. For instance, the introduction of long-chain fatty acids, aromatic acids, or acids containing other functional groups could significantly alter the lipophilicity and other physicochemical properties of the parent molecule.

The following table provides a representative, though not exhaustive, list of potential chemically modified chasmaconitine derivatives that could be synthesized based on established methods for related alkaloids.

| Parent Compound | Reagent | Resulting Derivative |

| 8-deacetyl-chasmaconitine | Oleoyl chloride | 8-O-oleoyl-chasmaconitine |

| 8-deacetyl-chasmaconitine | Cinnamoyl chloride | 8-O-cinnamoyl-chasmaconitine |

| 8-deacetyl-chasmaconitine | Succinic anhydride | 8-O-succinyl-chasmaconitine |

Furthermore, other hydroxyl groups on the chasmaconitine skeleton, if accessible, could also be targets for modification, leading to a wider array of derivatives with potentially novel properties. The synthesis of such derivatives is crucial for exploring the structure-activity relationships of this class of alkaloids.

Advanced Analytical Methodologies for Chasmaconitine Research

Chromatographic Techniques for Separation and Quantification of Chasmaconitine

Chromatography is a foundational analytical technique for separating the components of a mixture. adarshcollege.in The separation is based on the differential partitioning of compounds between a stationary phase (a solid or a liquid-coated solid) and a mobile phase (a liquid or gas) that flows through it. ijpsjournal.comexcedr.com For a complex extract derived from plant sources, which may contain numerous structurally similar alkaloids, high-efficiency chromatographic separation is a prerequisite for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like chasmaconitine. researchgate.netajpaonline.com It employs a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase. phenomenex.com The separation efficiency in HPLC allows for the quantification and purification of individual compounds from intricate mixtures. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution of HPLC, offering substantial improvements in speed, resolution, and sensitivity. ajpaonline.comphenomenex.com UHPLC systems operate at much higher pressures and utilize columns packed with smaller particles (typically less than 2 µm), which enhances separation efficiency and dramatically reduces analysis time. ajpaonline.com This increased throughput is particularly advantageous for the quality control of herbal products and for high-throughput screening studies involving numerous samples. phenomenex.com The enhanced resolution of UHPLC is critical for separating chasmaconitine from other co-eluting diterpenoid alkaloids that share similar chemical structures. nih.gov

Table 1: Comparison of HPLC and UHPLC Systems

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Operating Pressure | Moderate (up to 6,000 psi) | Very High (up to 15,000 psi or more) phenomenex.com |

| Stationary Phase Particle Size | 3–5 µm | < 2 µm ajpaonline.comphenomenex.com |

| Analysis Time | Longer | Shorter, enabling high-throughput analysis phenomenex.com |

| Resolution | Standard | Higher, allowing for better separation of complex mixtures phenomenex.com |

| Sensitivity | Good | Enhanced due to sharper, narrower peaks phenomenex.com |

| Solvent Consumption | Higher | Lower |

While HPLC and UHPLC are powerful separation tools, their coupling with mass spectrometry (MS) provides an unparalleled level of sensitivity and specificity for the structural identification of chasmaconitine. longdom.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS, making it a definitive tool for phytochemical research. researchgate.netlongdom.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like alkaloids. It transfers ions from the liquid phase into the gas phase without significant fragmentation, allowing for the accurate determination of the molecular weight of chasmaconitine.

Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem mass spectrometry (or MS/MS) is employed. In this technique, the molecular ion of chasmaconitine is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into characteristic fragment ions. Analyzing these fragmentation patterns allows researchers to piece together the compound's structure, identify its key functional groups, and differentiate it from its isomers.

High-Resolution Mass Spectrometry (Orbitrap-MSn): Orbitrap mass analyzers are a type of high-resolution mass spectrometer (HRMS) that provides extremely accurate mass measurements (typically <5 ppm). rsc.org This capability allows for the determination of the precise elemental composition of chasmaconitine, which greatly increases the confidence in its identification. rsc.orgresearchgate.net The "MSn" capability of instruments like the Orbitrap allows for multiple stages of fragmentation, providing even deeper structural insights into the molecule. thermofisher.com This comprehensive profiling is essential for identifying unknown metabolites or degradation products of chasmaconitine in complex biological samples. rsc.orgnih.gov

Table 2: Role of Mass Spectrometry Techniques in Chasmaconitine Analysis

| Technique | Primary Function | Benefit for Chasmaconitine Research |

|---|---|---|

| LC-MS | Separation and Mass Detection | Combines chromatographic separation with mass analysis for sensitive detection and quantification. researchgate.netlongdom.org |

| ESI-MS/MS | Structural Elucidation | Generates specific fragment ion patterns for unambiguous structural identification and differentiation from isomers. |

| Orbitrap-MSn | High-Resolution Profiling | Provides highly accurate mass data to determine elemental composition and allows multi-stage fragmentation for in-depth structural analysis. rsc.orgnih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers significant improvements in resolution and reproducibility over traditional TLC. cabr.ie In HPTLC, a small amount of the sample is applied to a high-performance plate coated with a fine layer of sorbent. The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate via capillary action, separating the components of the sample. cabr.ie

HPTLC is particularly valuable for the analysis of botanicals and herbal medicines. mdpi.com Its main advantages include the ability to analyze many samples in parallel, cost-effectiveness, and simple sample preparation. cabr.ieub.edu This makes it an ideal tool for creating chemical "fingerprints" to identify a plant species or to detect adulteration in raw materials. mdpi.com For chasmaconitine research, HPTLC can be used for:

Quality control: Ensuring the identity and purity of plant extracts. cabr.ie

Stability testing: Monitoring the degradation of chasmaconitine in herbal preparations over time. cabr.ie

Screening: Rapidly screening different plant batches for the presence and relative amount of the alkaloid.

After separation, the plate can be visualized under different wavelengths of light or treated with chemical reagents to reveal the compounds as colored spots. uni-giessen.de These spots can be quantified using a densitometer, and for further identification, the compounds can be eluted from the plate and analyzed by mass spectrometry. cabr.ie

Sample Preparation and Extraction Techniques for Optimal Chasmaconitine Recovery

The goal of sample preparation is to efficiently extract chasmaconitine from the complex plant matrix while removing interfering substances that could compromise the final analysis. retsch.frphenomenex.com The choice of technique depends on the nature of the plant material and the subsequent analytical method.

A typical workflow involves several steps:

Drying and Grinding: Plant materials are often dried to remove moisture and then ground into a fine powder. phenomenex.com This increases the surface area, allowing for more efficient extraction of the target analyte. retsch.fr

Extraction: This is the critical step where chasmaconitine is solubilized and separated from the solid plant matrix. retsch.fr Common methods include:

Solvent Extraction: Maceration or reflux with organic solvents like methanol (B129727), ethanol (B145695), or chloroform (B151607).

Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt cell walls, accelerating the extraction process. phenomenex.comchromatographytoday.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample rapidly, improving extraction efficiency and reducing time. phenomenex.comchromatographytoday.com

Clean-up and Concentration: The crude extract often contains pigments, lipids, and other compounds that can interfere with chromatographic analysis.

Liquid-Liquid Extraction (LLE): Partitions compounds between two immiscible liquids to separate chasmaconitine based on its solubility and pH. researchgate.net

Solid-Phase Extraction (SPE): A highly effective clean-up technique where the extract is passed through a cartridge containing a solid adsorbent. phenomenex.comchromatographytoday.com Interfering compounds are washed away while chasmaconitine is retained and then selectively eluted with a different solvent. This both purifies and concentrates the analyte.

Table 3: Overview of Key Extraction and Clean-up Techniques

| Technique | Principle | Application in Chasmaconitine Research |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Disruption of cell walls using high-frequency sound waves. phenomenex.com | Efficiently extracts alkaloids from powdered plant material, often at lower temperatures. |

| Microwave-Assisted Extraction (MAE) | Rapid heating of the sample and solvent with microwave energy. phenomenex.com | Reduces extraction time and solvent consumption compared to conventional methods. |

| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent and then eluted. chromatographytoday.com | Removes interfering matrix components and concentrates chasmaconitine for improved analytical sensitivity. |

Spatial Distribution Analysis of Chasmaconitine within Plant Tissues Using Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful, label-free molecular imaging technology that visualizes the spatial distribution of hundreds of molecules, including chasmaconitine, directly from the surface of a plant tissue section. frontiersin.orgnih.govnih.gov This technique provides crucial information about where a compound is synthesized, transported, and stored, which is missed in conventional analyses of homogenized extracts. nih.govmdpi.com

The general MSI workflow involves:

Sample Preparation: A thin section of the plant tissue (e.g., root, stem, or leaf) is prepared and mounted onto a special target plate. nih.gov

Analysis: The surface of the tissue is systematically scanned with a laser or ion beam. At each point (pixel), a mass spectrum is acquired. mdpi.com

Image Generation: The data from thousands of spectra are compiled to create a 2D ion-density map. This map shows the location and relative intensity of specific ions, such as the molecular ion of chasmaconitine, across the tissue section. nih.govmdpi.com

By using MSI, researchers can answer fundamental questions about the physiological role of chasmaconitine. For example, imaging can reveal if the alkaloid is concentrated in specific cell types, such as the epidermis (suggesting a role in defense against herbivores) or in the vascular tissues (suggesting it is transported throughout the plant). mdpi.com This provides a deeper understanding of the plant's chemical ecology and metabolic pathways. frontiersin.org

Comparative Chemical Studies Within the Diterpenoid Alkaloid Family

Structural Homologies and Distinctive Features of Chasmaconitine Compared to Other C19-Diterpenoid Alkaloids (e.g., indaconitine (B600488), chasmanine (B190772), talatisamine)

Chasmaconitine belongs to the C19-diterpenoid alkaloid group, a class of natural products characterized by a complex hexacyclic carbon skeleton. researchgate.net While sharing this core structure with other members of its family, such as indaconitine, chasmanine, and talatisamine (B1682923), chasmaconitine possesses a unique combination of substituents that defines its chemical identity and influences its properties.

A comparative analysis reveals both commonalities and key distinctions in their molecular architecture. All these alkaloids are built upon a formidable 6/7/5/6/6/5-membered ring system, presenting a significant synthetic challenge. researchgate.net The core skeleton, often referred to as the aconitine-type skeleton, is highly oxygenated and features multiple contiguous stereocenters.

The primary points of variation among these alkaloids lie in the nature and position of their substituent groups. These differences arise from the specific biosynthetic pathways active within the producing Aconitum species. For instance, the presence or absence of hydroxyl, methoxy (B1213986), and ester groups at various positions on the diterpenoid core distinguishes one alkaloid from another.

Indaconitine , for example, is structurally very similar to aconitine (B1665448), a prototypical C19-diterpenoid alkaloid. nih.gov The key differences between chasmaconitine and indaconitine often lie in the specific ester groups attached to the core.

Chasmanine , on the other hand, is another closely related alkaloid. It has been isolated alongside indaconitine and yunaconitine (B1683533) from the roots of Aconitum hemsleyanum. researchgate.net Its structural comparison to chasmaconitine would highlight differences in the oxygenation pattern and the nature of the ester functionalities.

Talatisamine represents another variation on the C19-diterpenoid alkaloid theme. researchgate.net While sharing the same fundamental skeleton, the specific arrangement and type of its functional groups, particularly the methoxy and hydroxyl substituents, set it apart from chasmaconitine. researchgate.netresearchgate.net

The following interactive table provides a detailed comparison of the structural features of chasmaconitine and its related alkaloids.

Interactive Data Table: Structural Comparison of C19-Diterpenoid Alkaloids

| Feature | Chasmaconitine | Indaconitine | Chasmanine | Talatisamine |

| Core Skeleton | Aconitine-type | Aconitine-type | Aconitine-type | Aconitine-type |

| C1-Position | Methoxy | Methoxy | Methoxy | Methoxy |

| C8-Position | Acetoxy | Acetoxy | Hydroxyl | Hydroxyl |

| C14-Position | Anisoyloxy | Benzoyloxy | Hydroxyl | Hydroxyl |

| N-Alkyl Group | Ethyl | Ethyl | Ethyl | Ethyl |

These subtle yet significant structural variations have profound implications for the chemical and biological properties of each alkaloid.

Comparative Biosynthetic Considerations and Evolutionary Relationships Among Aconitine-Type Alkaloids

The biosynthesis of C19-diterpenoid alkaloids, including chasmaconitine, is a complex process that begins with the terpenoid biosynthesis pathway. wikipedia.org These intricate molecules are derived from a C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic C19 skeleton involves a series of enzymatic cyclizations and rearrangements.

The evolutionary relationships among aconitine-type alkaloids are reflected in their biosynthetic pathways. The core aconitine skeleton is believed to have evolved from a common ancestral pathway, with subsequent diversification leading to the vast array of structurally distinct alkaloids observed in different Aconitum species. jse.ac.cn This diversification is driven by the evolution of specific enzymes, such as cytochrome P450s and acyltransferases, which are responsible for the various oxidation and esterification steps that decorate the core skeleton.

The structural similarities between chasmaconitine, indaconitine, chasmanine, and talatisamine suggest a close biosynthetic and evolutionary relationship. They likely share a significant portion of their early biosynthetic pathway, with the key differentiating steps occurring in the later stages of their formation. For example, the enzymes responsible for attaching the specific ester groups at C-8 and C-14 are likely to be highly specific and vary between species, leading to the production of different alkaloids.

The study of these biosynthetic pathways is crucial for understanding the evolutionary pressures that have shaped the chemical diversity of the Aconitum genus. It also opens up possibilities for the biotechnological production of these complex molecules. biorxiv.org

Analytical Differentiation and Chemotaxonomic Markers for Chasmaconitine and Co-occurring Alkaloids

The co-occurrence of multiple structurally similar diterpenoid alkaloids within the same plant species presents a significant analytical challenge. The differentiation and quantification of chasmaconitine from its congeners require sophisticated analytical techniques.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of Aconitum alkaloids. nih.gov Coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it allows for the sensitive and specific detection and identification of individual alkaloids, even in complex mixtures. The fragmentation patterns observed in the MS/MS spectra are unique to each alkaloid and serve as a fingerprint for its identification.

Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) techniques, is indispensable for the complete structural elucidation of new and known alkaloids. slq.qld.gov.au By analyzing the chemical shifts and coupling constants of the various protons and carbons in the molecule, researchers can piece together its precise three-dimensional structure.

The distinct alkaloid profiles of different Aconitum species have led to their use as chemotaxonomic markers. jse.ac.cn The presence and relative abundance of specific alkaloids, such as chasmaconitine, can be used to identify and classify plant species. jse.ac.cn This approach is particularly valuable in cases where morphological identification is difficult or ambiguous. For example, the presence of yunaconitine has been used as a characteristic constituent for the chemotaxonomy of the genus Aconitum. ebi.ac.uk

Investigation of Alkaloid Chemodiversity and Analog Discovery within Aconitum Species

The genus Aconitum is renowned for its remarkable chemodiversity, producing a vast array of diterpenoid alkaloids. nih.gov Ongoing research continues to uncover new alkaloids from various Aconitum species, expanding our understanding of the structural possibilities within this family of natural products. slq.qld.gov.audocumentsdelivered.com

The investigation of this chemodiversity is driven by several factors. From a chemical perspective, the novel and complex structures of these alkaloids present exciting challenges for isolation, structure elucidation, and total synthesis. researchgate.netnih.govnih.govnih.gov From a pharmacological standpoint, the diverse biological activities of these compounds make them a rich source for the discovery of new drug leads. nih.gov

The discovery of new analogs of chasmaconitine and other known alkaloids is often achieved through systematic phytochemical investigations of previously unexamined Aconitum species or varieties. Modern analytical techniques, such as LC-MS-based metabolomics, play a crucial role in rapidly screening plant extracts for the presence of novel compounds.

Once a new analog is identified, its structure is determined using a combination of spectroscopic methods. The biological activity of the new compound is then evaluated to determine its potential as a therapeutic agent. This ongoing exploration of the chemical diversity of Aconitum alkaloids holds significant promise for the future of natural product-based drug discovery.

Ecological and Chemotaxonomic Significance of Chasmaconitine

Botanical Origin and Species-Specific Distribution of Chasmaconitine in Aconitum Genus

Chasmaconitine is a characteristic chemical constituent found in several species of the genus Aconitum, which belongs to the Ranunculaceae family. wikipedia.org This genus encompasses over 250 species of herbaceous perennial plants, primarily native to the mountainous regions of the Northern Hemisphere. wikipedia.org The distribution of chasmaconitine is not uniform across all Aconitum species; its presence and concentration can be species-specific, making it a valuable marker for identification.

Research has identified chasmaconitine in various Aconitum species, including:

Aconitum chasmanthum Stapf ex Holmes : This critically endangered species, found in the western Himalayas, is a known source of chasmaconitine. ayushportal.nic.inmdpi.com It is commonly referred to as Vatsanabha in traditional medicine. mdpi.com Along with chasmaconitine, other alkaloids like indaconitine (B600488), chasmanthinine, chasmanine (B190772), and homochasmaconitine have also been isolated from its roots. ayushportal.nic.in

Aconitum ferox : The roots of this Himalayan species contain a variety of toxic alkaloids, including chasmaconitine, pseudo-aconitine, bikhaconitine, and indaconitine. wjpmr.com

Aconitum geniculatum Flet. : Studies on the diterpene alkaloids of this species have confirmed the presence of chasmanine, a related compound, alongside crassicauline A, indaconitine, and yunaconitine (B1683533). ebi.ac.uk

Aconitum hemsleyanum Pritz. : In addition to new alkaloids like hemsleyanaine, known compounds including chasmanine, indaconitine, and talatisamine (B1682923) have been isolated from the roots of this plant. ebi.ac.uk

Aconitum nagarum Stapf var. lasiandrum W. T. Wang : Chasmanine and yunaconitine are among the eight compounds identified in the ethanol (B145695) extracts of the root of this variety. ebi.ac.uk

Aconitum spicatum Stapf : Chromatographic analysis of this species has led to the isolation of chasmaconitine, along with indaconitine and ludaconitine. researchgate.net

The following table summarizes the distribution of chasmaconitine and related alkaloids in various Aconitum species:

| Species | Alkaloids Present | Reference(s) |

| Aconitum chasmanthum | Chasmaconitine, Indaconitine, Chasmanthinine, Chasmanine, Homochasmaconitine | ayushportal.nic.inmdpi.com |

| Aconitum ferox | Chasmaconitine, Pseudo-aconitine, Bikhaconitine, Indaconitine | wjpmr.com |

| Aconitum geniculatum | Chasmanine, Crassicauline A, Indaconitine, Yunaconitine | ebi.ac.uk |

| Aconitum hemsleyanum | Chasmanine, Indaconitine, Talatisamine, Hemsleyanaine | ebi.ac.uk |

| Aconitum nagarum var. lasiandrum | Chasmanine, Yunaconitine, Vilmorrianine A, Karakoline, Sachaconitine, Talatizidine, Isotalatizidine | ebi.ac.uk |

| Aconitum spicatum | Chasmaconitine, Indaconitine, Ludaconitine | researchgate.net |

Biosynthesis and Accumulation Patterns of Chasmaconitine in Plant Tissues

The biosynthesis of chasmaconitine, like other diterpenoid alkaloids in Aconitum, is a complex process that occurs through the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. mdpi.com These pathways lead to the formation of a diterpene scaffold, which then undergoes nitrogen incorporation and extensive modifications by various enzymes to produce the final alkaloid structure. biorxiv.org

Research indicates that the biosynthesis of diterpenoid alkaloids can be divided into three main stages:

Diterpene precursor formation: This initial stage involves the synthesis of the basic diterpene skeleton. frontiersin.org

Diterpenoid alkaloid skeleton formation: The incorporation of a nitrogen atom into the diterpene structure forms the fundamental alkaloid skeleton. frontiersin.orgnih.gov

Diterpenoid alkaloid skeleton modification: A series of enzymatic reactions, including oxidation, acylation, and methylation, modify the basic skeleton to produce a diverse array of alkaloids, including chasmaconitine. frontiersin.org

Studies on Aconitum species have shown that the accumulation of these alkaloids is tissue-specific. The roots are generally the primary site for the biosynthesis and accumulation of diterpenoid alkaloids. biorxiv.org For instance, in Aconitum pendulum, genes involved in the synthesis of the diterpenoid alkaloid skeleton and its subsequent modifications are expressed at higher levels in the leaves and stems, while the final products primarily accumulate in the roots. frontiersin.org Similarly, in Aconitum japonicum, multi-omics analysis has revealed tissue-specific variations in gene expression and metabolite accumulation related to diterpene alkaloid biosynthesis. researchgate.net The concentration of alkaloids can also vary depending on the developmental stage of the plant and environmental conditions. For example, in Aconitum ferox, the concentration of aconite in the tubers is highest in the winter. wjpmr.com

Role of Chasmaconitine in Plant Chemical Ecology, including Defense Mechanisms and Interactions with the Environment

Chasmaconitine and other diterpenoid alkaloids play a crucial role in the chemical ecology of Aconitum species, primarily serving as a defense mechanism against herbivores and pathogens. interesjournals.orgresearchgate.net These compounds are highly toxic and act as feeding deterrents, protecting the plants from being consumed by a wide range of animals. nih.govscitechnol.com The bitter taste and toxicity of these alkaloids are potent signals to potential herbivores. interesjournals.org

The production of these secondary metabolites is a key defense strategy for sessile organisms like plants, which cannot escape their predators. scitechnol.com The presence of these toxic compounds can influence the feeding behavior and survival of insects and other herbivores. nih.gov For example, studies have shown that certain diterpenoid alkaloids from Aconitum exhibit feeding deterrent activity against insects like the red flour beetle (Tribolium castaneum). ebi.ac.uk

The interaction between plants and herbivores is a dynamic process that drives the evolution of plant defense mechanisms. grc.orgnih.gov Environmental factors, such as nutrient availability and climate, can also influence the production of these defensive compounds. f1000research.comnih.gov For instance, changes in temperature and CO2 levels can affect a plant's allocation of resources to growth versus defense, potentially altering the concentration of alkaloids like chasmaconitine. f1000research.comnih.gov

Furthermore, some Aconitum species have been used historically as arrow poisons, highlighting the potent biological activity of their constituent alkaloids, including chasmaconitine, in deterring larger herbivores and predators. wikipedia.org

Chemotaxonomic Utility of Chasmaconitine as a Marker for Aconitum Species Identification

The species-specific distribution of chasmaconitine and other related diterpenoid alkaloids makes them valuable chemotaxonomic markers for the identification and classification of Aconitum species. ebi.ac.ukebi.ac.uk Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships. The unique alkaloid profiles of different Aconitum species can serve as chemical fingerprints to distinguish between them.

For example, the presence of chasmaconitine is a characteristic feature of Aconitum chasmanthum, helping to differentiate it from other species that may have different alkaloid compositions. ayushportal.nic.inmdpi.com Similarly, the identification of specific alkaloids like chasmanine in Aconitum geniculatum and Aconitum hemsleyanum contributes to their chemical characterization and taxonomic placement. ebi.ac.uk

The use of these chemical markers is particularly important for the Aconitum genus, where morphological identification can sometimes be challenging due to hybridization and phenotypic plasticity. By analyzing the alkaloid content, researchers can gain a more precise understanding of the relationships between different Aconitum species and varieties. ebi.ac.uk

Future Research Directions and Unexplored Avenues in Chasmaconitine Chemistry

Integration of Advanced Computational Chemistry and In Silico Modeling for Chasmaconitine Structure and Reactivity

The complex, three-dimensional architecture of chasmaconitine poses significant challenges to understanding its structure-activity relationships and chemical reactivity. Advanced computational chemistry and in silico modeling offer powerful tools to probe these aspects at a molecular level, providing insights that can guide future experimental work. nih.gov

Future research should focus on employing a range of computational techniques to build robust models of chasmaconitine. nih.gov Density Functional Theory (DFT) can be utilized to gain a profound understanding of the molecule's electronic structure, which is crucial for predicting its reactivity and spectroscopic properties. nih.gov By examining features like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can identify the most probable sites for nucleophilic and electrophilic attack, guiding synthetic modifications. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic view of chasmaconitine's conformational landscape. Understanding the flexibility and accessible conformations of the chasmaconitine scaffold is essential for predicting its interaction with biological targets. These simulations can reveal how the molecule behaves in different solvent environments and how it might adapt its shape to fit into a binding pocket of a receptor or enzyme.

Furthermore, the development of predictive in silico models for reactivity is a promising avenue. mdpi.com By creating computational models that can accurately forecast the outcomes of various chemical reactions on the chasmaconitine core, chemists can design more efficient synthetic routes and predict the formation of potential metabolites or degradation products. mdpi.com These models, refined with experimental data, will accelerate the exploration of chasmaconitine's chemical space. nih.gov

Table 1: Computational Approaches for Chasmaconitine Research

| Computational Method | Application in Chasmaconitine Research | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. nih.gov | Prediction of reaction sites, understanding of spectroscopic data, and rationalization of chemical behavior. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational flexibility and dynamics. | Understanding of molecular shape in solution, interaction with biological macromolecules, and binding modes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving chasmaconitine. | Detailed mechanism of action at the active site of a target protein. |

| In Silico Reactivity Models | Prediction of metabolic pathways and degradation products. mdpi.com | Identification of potential reactive metabolites and guidance for toxicological assessment. mdpi.com |

Development of Novel and Efficient Synthetic Methodologies for Chasmaconitine Scaffolds

The total synthesis of complex natural products like chasmaconitine is a formidable challenge that drives innovation in organic chemistry. While total syntheses have been achieved for related aconitine-type alkaloids, the development of novel and more efficient synthetic methodologies for the chasmaconitine scaffold remains a critical area for future research.

The application of modern synthetic methods is paramount. researchgate.net This includes leveraging transition metal-catalyzed cross-coupling reactions to form key carbon-carbon and carbon-heteroatom bonds with high precision and stereocontrol. frontiersin.org Furthermore, the development of novel cycloaddition strategies could provide rapid access to the intricate polycyclic core of the chasmaconitine skeleton. frontiersin.org

There is also a significant opportunity to incorporate principles of green and sustainable chemistry into the synthesis of chasmaconitine scaffolds. acsgcipr.org This could involve the use of biocatalysis, where enzymes are employed to perform specific chemical transformations with high selectivity and under mild conditions, reducing the need for hazardous reagents and protecting groups. researchgate.net The development of flow chemistry processes could also enhance the efficiency, safety, and scalability of key synthetic steps.

Application of Multi-omics Technologies for a Holistic Understanding of Chasmaconitine Metabolism and Regulation

To fully comprehend the biological role and effects of chasmaconitine, it is essential to understand its journey within a living organism. Multi-omics technologies, which involve the large-scale analysis of different types of biological molecules, offer an unprecedented opportunity to gain a holistic view of chasmaconitine's metabolism and its impact on cellular regulation. researchgate.netnih.gov

Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of how an organism processes chasmaconitine and how the compound, in turn, influences the organism's biological pathways. mdpi.com

Genomics can be used to identify the genes encoding the enzymes responsible for the biosynthesis of chasmaconitine in its source plant. This knowledge is fundamental for potential biotechnological production of the compound.

Transcriptomics (analyzing RNA) and Proteomics (analyzing proteins) can reveal how exposure to chasmaconitine alters gene expression and protein levels. mdpi.com This can help identify the specific enzymes involved in its metabolism (e.g., cytochrome P450s) and the cellular pathways that are perturbed by the compound.

Metabolomics , the study of the complete set of metabolites, can directly identify the breakdown products of chasmaconitine in biological systems. researchgate.net By comparing the metabolic profiles of treated versus untreated cells or organisms, researchers can map the metabolic fate of the molecule and identify novel bioactive metabolites. researchgate.net

The true power of this approach lies in the integration of these different omics datasets. nih.govmdpi.com For example, correlating changes in gene expression (transcriptomics) with changes in protein abundance (proteomics) and metabolite levels (metabolomics) can provide strong evidence for the specific pathways involved in chasmaconitine's biotransformation and mechanism of action. youtube.com This integrated, systems-level understanding is crucial for a complete picture of the compound's biological activity.

Innovations in Analytical Techniques for Enhanced Detection, Characterization, and Quantification of Chasmaconitine

Accurate and sensitive analytical methods are the bedrock of all research into chasmaconitine, from its isolation and structural elucidation to its quantification in complex biological matrices. nih.gov Future research should focus on leveraging and developing innovative analytical techniques to overcome current challenges in chasmaconitine analysis. walshmedicalmedia.com

High-resolution mass spectrometry (HRMS) coupled with advanced chromatography techniques like ultra-high-performance liquid chromatography (UHPLC) will continue to be a cornerstone for chasmaconitine research. azolifesciences.com These methods offer exceptional sensitivity and specificity, enabling the detection of trace amounts of chasmaconitine and its metabolites in complex samples. nih.govazolifesciences.com The development of novel stationary phases and multi-dimensional chromatography could further enhance the separation and resolution of chasmaconitine from other closely related alkaloids. mdpi.com

Capillary electrophoresis (CE) represents a powerful and versatile alternative or complementary technique to liquid chromatography. drugdiscoverytoday.com Its high separation efficiency and low sample consumption make it particularly suitable for analyzing precious samples. drugdiscoverytoday.com

Furthermore, there is a need for innovative approaches to sample preparation to improve the recovery and reduce matrix effects when analyzing chasmaconitine in biological fluids or tissues. Online sample preparation techniques can significantly improve method sensitivity by minimizing sample loss and degradation. nih.gov

The integration of artificial intelligence (AI) and machine learning into analytical workflows also holds great promise. nih.gov AI algorithms can be used to process complex analytical data, identify patterns, and potentially predict the presence of novel metabolites, thereby accelerating the pace of discovery in chasmaconitine research. walshmedicalmedia.com

Table 3: Advanced Analytical Techniques in Chasmaconitine Research

| Technique | Application | Advantages |

|---|---|---|

| UHPLC-HRMS | Quantification and identification of chasmaconitine and its metabolites in complex matrices. azolifesciences.com | High sensitivity, high resolution, and structural information. azolifesciences.com |

| Multi-dimensional Chromatography | Separation of chasmaconitine from isomeric and isobaric compounds. | Enhanced peak capacity and resolution. |

| Capillary Electrophoresis (CE) | High-efficiency separation of alkaloids. drugdiscoverytoday.com | Low sample/reagent consumption, rapid analysis. drugdiscoverytoday.com |

| Mass Spectrometry Imaging (MSI) | Visualization of chasmaconitine distribution in tissues. walshmedicalmedia.com | Spatial information on drug localization and metabolism. walshmedicalmedia.com |

| Supercritical Fluid Chromatography (SFC) | "Green" alternative for separation. nih.gov | Reduced organic solvent usage, unique selectivity. |

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Chasmaconitine from Aconitum species, and how can yield optimization be systematically approached?

- Methodological guidance :

- Use polar solvents (e.g., ethanol/methanol) for initial extraction, followed by liquid-liquid partitioning and repeated column chromatography (silica gel, Sephadex LH-20) to isolate Chasmaconitine .

- Optimize yield by adjusting solvent ratios (e.g., CHCl₃:MeOH gradients) and monitoring purity via TLC/HPLC. Document retention factors (Rf) and compare with reference standards .

- Validate isolation efficiency using mass-balance calculations and spectroscopic consistency checks (e.g., ¹H NMR integration ratios) .

Q. Which spectroscopic techniques (e.g., NMR, MS) are essential for definitive structural confirmation of Chasmaconitine, and what validation criteria should be met?

- Methodological guidance :

- Conduct 1D (¹H, ¹³C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments to assign all proton and carbon signals, ensuring cross-peak correlations align with the diterpenoid skeleton .

- Validate molecular weight via HR-ESI-MS (error < 3 ppm) and compare fragmentation patterns with literature .

- Establish purity (>95%) via HPLC-DAD/ELSD and confirm absence of solvent peaks in NMR spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental observations in Chasmaconitine's pharmacological mechanisms?

- Methodological guidance :

- Perform orthogonal validation: Compare docking results with site-directed mutagenesis or competitive binding assays (e.g., SPR, ITC) to verify target interactions .

- Analyze discrepancies using statistical models (e.g., Bland-Altman plots) to quantify prediction-experiment gaps .

- Reconcile findings by testing alternative binding conformers or solvent-accessible surface area (SASA) variations in simulations .

Q. What methodological considerations are critical when designing dose-response studies for Chasmaconitine's neurobiological effects?

- Methodological guidance :

- Use a logarithmic dose range (e.g., 0.1–100 μM) to capture threshold effects and EC₅₀ values. Include positive controls (e.g., aconitine for sodium channel modulation) .

- Address cytotoxicity confounders by parallel MTT assays and normalize activity data to cell viability .

- Apply Hill slope analysis to distinguish allosteric vs. competitive mechanisms, reporting 95% confidence intervals for potency estimates .

Q. How should researchers address discrepancies in reported toxicity profiles of Chasmaconitine across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological guidance :

- Conduct interspecies metabolic profiling (e.g., liver microsome assays) to identify species-specific detoxification pathways .

- Compare toxicity metrics (LD₅₀, IC₅₀) using standardized units (e.g., μmol/kg) and adjust for bioavailability differences via pharmacokinetic modeling .

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent carriers, administration routes) .

Q. What strategies ensure reproducibility in Chasmaconitine's bioactivity assays, particularly when working with unstable intermediates or stereoisomers?

- Methodological guidance :

- Stabilize intermediates under inert atmospheres (N₂/Ar) and store at -80°C in amber vials to prevent oxidation .

- Validate stereochemical integrity via circular dichroism (CD) or X-ray crystallography before biological testing .

- Include batch-to-batch reproducibility metrics in supplementary materials (e.g., ±5% variance in IC₅₀) .

Contradiction Analysis & Experimental Design

Q. How can conflicting reports about Chasmaconitine's cardiotoxicity mechanisms be systematically investigated?

- Methodological guidance :

- Design multi-parametric assays to simultaneously measure ion channel inhibition (hERG), calcium flux (Fluo-4 AM), and mitochondrial membrane potential (JC-1 dye) .

- Use antagonism assays (e.g., co-treatment with verapamil) to isolate calcium-mediated vs. sodium channel effects .

- Apply machine learning (e.g., random forest regression) to identify dominant toxicity predictors from high-dimensional data .

Q. What experimental frameworks are recommended for studying Chasmaconitine's structure-activity relationships (SAR) across analog libraries?

- Methodological guidance :

- Prioritize analogs with modifications at C-8 (acetyloxy group) and C-14 (methoxy group), which are critical for bioactivity .

- Use pairwise similarity scoring (Tanimoto coefficients) and 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity cliffs .

- Validate SAR hypotheses via total synthesis of key analogs and in vitro profiling .

Data Reporting & Transparency

Q. What metadata standards should accompany Chasmaconitine research to enable computational reuse (e.g., QSAR modeling)?

- Methodological guidance :

- Report exact experimental conditions (pH, temperature, solvent systems) and raw spectral data (NMR, MS) in machine-readable formats .

- Annotate bioactivity data with FAIR principles: Include assay type (e.g., FP vs. TR-FRET), target UniProt IDs, and negative result datasets .

- Deposit synthetic protocols in public repositories (e.g., SynArchive) with DOI-linked citations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.